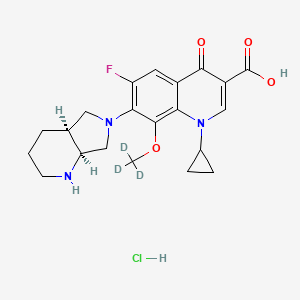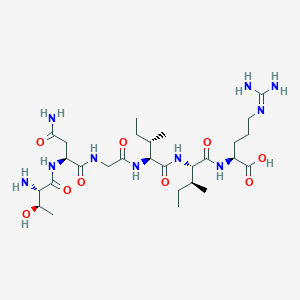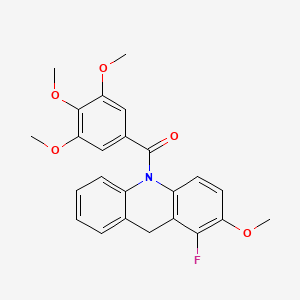
TAMRA hydrazide (6-isomer)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TAMRA hydrazide (6-isomer) is a derivative of tetramethylrhodamine, a xanthene fluorophore. This compound is specifically designed for labeling carbonyl compounds, such as aldehydes and ketones, through the coupling of the hydrazide group to the target carbonyl. It is widely used in various scientific research applications due to its fluorescent properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of TAMRA hydrazide (6-isomer) involves the reaction of tetramethylrhodamine with hydrazine. The reaction typically occurs under mild conditions, often in the presence of a solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity .
Industrial Production Methods
Industrial production of TAMRA hydrazide (6-isomer) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistent quality and yield. The compound is then packaged and stored under specific conditions to maintain its stability and fluorescence properties .
化学反应分析
Types of Reactions
TAMRA hydrazide (6-isomer) primarily undergoes coupling reactions with carbonyl compounds. It can also participate in click chemistry reactions with terminal alkynes, forming stable triazole linkages .
Common Reagents and Conditions
Reagents: Hydrazine, DMSO, DMF, terminal alkynes.
Conditions: Mild temperatures, often room temperature, and the presence of a catalyst such as copper for click chemistry reactions
Major Products
The major products formed from these reactions are fluorescently labeled carbonyl compounds and triazole derivatives, which are useful in various biochemical assays and imaging applications .
科学研究应用
TAMRA hydrazide (6-isomer) is extensively used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe for labeling carbonyl compounds in various chemical reactions
Biology: Employed in the labeling of biomolecules such as proteins and nucleic acids for imaging and tracking purposes
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor various diseases
Industry: Applied in the development of fluorescent dyes and probes for various industrial applications
作用机制
The mechanism of action of TAMRA hydrazide (6-isomer) involves the coupling of the hydrazide group to carbonyl compounds, forming a stable hydrazone bond. This reaction allows for the incorporation of the fluorescent TAMRA label, which can then be detected using fluorescence spectroscopy. The compound’s fluorescence properties are due to the xanthene fluorophore, which absorbs light at a specific wavelength and emits light at a longer wavelength .
相似化合物的比较
TAMRA hydrazide (6-isomer) is unique due to its specific isomeric form and fluorescent properties. Similar compounds include:
TAMRA hydrazide (5-isomer): Another isomer of TAMRA hydrazide with slightly different fluorescence properties
Fluorescein hydrazide: A similar fluorescent compound used for labeling carbonyl compounds but with different spectral properties
Rhodamine B hydrazide: Another xanthene-based fluorophore used for similar applications
TAMRA hydrazide (6-isomer) stands out due to its high fluorescence quantum yield and stability, making it a preferred choice for many scientific applications .
属性
分子式 |
C25H25ClN4O4 |
|---|---|
分子量 |
480.9 g/mol |
IUPAC 名称 |
3-[3,6-bis(dimethylamino)xanthen-9-ylidene]-4-(dihydroxymethylidene)-N-iminocyclohexa-1,5-diene-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C25H24N4O4.ClH/c1-28(2)15-6-9-18-21(12-15)33-22-13-16(29(3)4)7-10-19(22)23(18)20-11-14(24(30)27-26)5-8-17(20)25(31)32;/h5-13,26,31-32H,1-4H3;1H |
InChI 键 |
DUFRWYMMGIOJDN-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=C(C=CC3=C(O)O)C(=O)N=N)C4=C(O2)C=C(C=C4)N(C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,4R,5S)-4-(hydroxymethyl)-10-imino-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride](/img/structure/B12397381.png)





![(2R,4S,5R)-5-(hydroxymethyl)-3-methyl-2-[6-(methylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12397405.png)
![N-(2-methylsulfonylsulfanylethyl)-2-[4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]phenyl]acetamide](/img/structure/B12397410.png)


![4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidine-5-carbaldehyde](/img/structure/B12397422.png)



